molecular formula C19H23NO4 B5886139 N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B5886139
M. Wt: 329.4 g/mol
InChI Key: FGLSKZAXUIOCTJ-UHFFFAOYSA-N
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Description

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted benzoyl core, with an ethyl group and a 2-methylphenyl moiety attached to the amide nitrogen. Its structural uniqueness lies in the combination of lipophilic (ethyl, methyl) and hydrogen-bonding (methoxy) groups, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-6-20(15-10-8-7-9-13(15)2)19(21)14-11-16(22-3)18(24-5)17(12-14)23-4/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLSKZAXUIOCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with N-ethyl-2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacological Activity

Key Observations :
  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group (electron-withdrawing) in 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide enhances P-gp inhibitory activity compared to electron-donating groups like methoxy or methyl .
  • Receptor Specificity : VUF15485’s fluorophenyl and pyrrolidine-ethyl substituents confer high affinity for ACKR3, highlighting the role of aromatic and heterocyclic moieties in receptor targeting .

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties
Compound Molecular Weight clogP (Predicted) Hydrogen Bond Acceptors Rotatable Bonds
N-ethyl-3,4,5-trimethoxy-N-(2-methylphenyl)benzamide 357.43 g/mol ~3.8 5 6
N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 317.34 g/mol 2.1 6 5
3,4,5-trimethoxy-N-(3-oxo-3-(2-(4-arylthiazol-2-yl)hydrazinyl)-prop-1-en-2-yl)benzamide 566.56 g/mol 4.5 9 8
Structural Insights :
  • Crystal Packing : N-(4-bromophenyl)-3,4,5-trimethoxybenzamide forms chains via N–H···O hydrogen bonds, whereas bulkier substituents (e.g., ethyl, methyl) in the target compound may disrupt such interactions, altering crystallinity .

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